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3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid Documentation Hub

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  • Product: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid
  • CAS: 1343662-35-0

Core Science & Biosynthesis

Foundational

Structural and Functional Divergence: Boc-4-Aminobenzoic Acid vs. Its 3-Bromo Derivative in Medicinal Chemistry

Executive Summary: The "Linker" vs. The "Scaffold" In drug discovery, the distinction between Boc-4-aminobenzoic acid (Compound A) and its 3-bromo derivative (Compound B) represents a fundamental choice between a linear...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linker" vs. The "Scaffold"

In drug discovery, the distinction between Boc-4-aminobenzoic acid (Compound A) and its 3-bromo derivative (Compound B) represents a fundamental choice between a linear linker and a divergent scaffold.

  • Compound A (Boc-PABA) is a classic, linear bifunctional linker. It is used primarily to extend chains or link pharmacophores with a rigid phenyl spacer. Its reactivity is limited to amide bond formation at the C- and N-termini.

  • Compound B (Boc-3-Br-4-ABA) is a functionalizable scaffold. The ortho-bromine atom introduces a "reactive handle" for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of lateral side chains, increasing chemical space complexity and enabling Fragment-Based Drug Discovery (FBDD) strategies.

This guide details the physicochemical differences, synthetic protocols, and strategic applications of these two critical intermediates.[1]

Physicochemical Profile & Electronic Effects[2]

The introduction of a bromine atom at the 3-position (ortho to the Boc-amino group) drastically alters the electronic and steric environment of the molecule.

Comparative Data Table
PropertyBoc-4-aminobenzoic acidBoc-4-amino-3-bromobenzoic acid
Formula C₁₂H₁₅NO₄C₁₂H₁₄BrNO₄
MW 237.25 g/mol 316.15 g/mol
Electronic Nature Electron-Rich Aromatic RingDeactivated (Inductively Withdrawing)
Acid pKa (COOH) ~4.8 (Standard Benzoic)~4.0 (Increased Acidity due to Br)
Boc-Group Conformation Planar (Resonance stabilized)Twisted (Steric clash with Br)
Primary Utility Linear SpacerDivergent Intermediate
The "Ortho-Twist" Phenomenon

In Compound A , the nitrogen lone pair participates in resonance with the phenyl ring, favoring a planar conformation. In Compound B , the bulky bromine atom at the 3-position creates significant steric strain with the tert-butyl carbamate (Boc) group.

  • Consequence: The Boc-amino group is forced out of planarity with the benzene ring.

  • Impact: This reduces conjugation, slightly lowers the rotational barrier of the C(aryl)-N bond, and can create distinct binding pockets in protein targets compared to the planar analog.

Synthetic Utility & Reactivity Flows[3]

The following diagram illustrates the divergent workflows. Compound A is a "dead-end" regarding ring functionalization, whereas Compound B opens a gateway to library generation.

G Start Starting Material: Boc-4-Aminobenzoic Acid PathA Path A: Linear Synthesis (Standard Amide Coupling) Start->PathA EDC/NHS Amine coupling Bromination Bromination (NBS, DMF) Start->Bromination Electrophilic Subst. TargetA Target A: Linear Peptidomimetic PathA->TargetA BromoScaffold Scaffold: Boc-3-Bromo-4-ABA Bromination->BromoScaffold Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) BromoScaffold->Coupling Boronic Acid/Alkyne Pd(PPh3)4 TargetB Target B: Multisubstituted Arene Coupling->TargetB

Caption: Divergent synthetic pathways. Path A leads to linear linkers; Path B utilizes the bromine handle for lateral functionalization.

Experimental Protocols

Synthesis of Boc-4-amino-3-bromobenzoic acid (Bromination)

Rationale: Direct bromination of the free amine (PABA) often leads to poly-bromination (e.g., 3,5-dibromo) due to the strong activating effect of the free -NH₂. Using the Boc-protected starting material moderates the ring activation, allowing selective mono-bromination at the 3-position.

Reagents:

  • Boc-4-aminobenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve Boc-4-aminobenzoic acid (10 mmol) in anhydrous DMF (20 mL) under an inert atmosphere (N₂ or Ar). Note: DMF is preferred over MeCN for solubility.

  • Addition: Cool the solution to 0°C. Add NBS (10.5 mmol) portion-wise over 15 minutes. Caution: Exothermic.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor by TLC (50% EtOAc/Hexanes). The product will be less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a white/off-white solid.

  • Purification: Filter the solid. Wash copiously with water to remove residual DMF and succinimide. Dry under vacuum.[2][3]

    • Yield Expectation: 85-95%.

    • Validation: ¹H NMR will show the loss of symmetry in the aromatic region (splitting pattern changes from two doublets to a singlet, doublet, and doublet).

Suzuki-Miyaura Cross-Coupling on the 3-Bromo Scaffold

Rationale: This protocol demonstrates the utility of the 3-bromo derivative to attach a phenyl group, creating a biphenyl core.

Reagents:

  • Boc-4-amino-3-bromobenzoic acid (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • K₂CO₃ (3.0 eq)

  • Dioxane/Water (4:1)

Protocol:

  • Degassing: In a microwave vial or pressure tube, combine the bromide, boronic acid, and base in Dioxane/Water. Spurge with Argon for 10 minutes. Critical: Oxygen inhibits the Pd cycle.

  • Catalyst Addition: Add the Pd catalyst quickly and seal the vessel.

  • Heating: Heat to 90°C for 4–6 hours (or 110°C for 30 min in a microwave reactor).

  • Workup: Cool to RT. Dilute with EtOAc and acidify carefully with 1M HCl to pH ~3 (to ensure the carboxylic acid is protonated for extraction).

  • Extraction: Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[4]

  • Purification: Flash chromatography (MeOH/DCM gradient).

Decision Matrix: When to Use Which?

The following graphviz logic tree assists in selecting the correct intermediate based on medicinal chemistry goals.

DecisionTree Question Design Goal? Linear Need Linear Spacer (Distance/Flexibility) Question->Linear Complex Need SAR Exploration (Side-chain vectors) Question->Complex ResultA Use Boc-4-ABA (Standard) Linear->ResultA CheckSteric Is Target Pocket Sterically Restricted? Complex->CheckSteric ResultB Use Boc-3-Br-4-ABA (Twisted Conformation) CheckSteric->ResultB No / Unknown ResultC Use Boc-3-Cl/F (Smaller Halogen) CheckSteric->ResultC Yes (Br too bulky)

Caption: Decision matrix for selecting between the unsubstituted and halogenated scaffolds.

References

  • BenchChem. (2025).[1][2][4][5] In-Depth Technical Guide: 4-Amino-3-bromobenzoic Acid. Retrieved from 2

  • Organic Syntheses. (1951). 2,4,6-Tribromobenzoic acid (General Bromination Principles). Org. Synth. 1951, 31, 96. Retrieved from 6

  • ChemicalBook. (2024). 4-Aminobenzoic acid Properties and pKa Data. Retrieved from 7

  • Royal Society of Chemistry. (2014). Suzuki-Miyaura coupling of 4-bromobenzoic acid in aqueous media. RSC Advances. Retrieved from 8

Sources

Exploratory

Solubility Profiling and Handling of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Technical Guide | Version 1.0 Executive Summary 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343662-35-0) exhibits a stark solubility contrast typical of lipophilic, Boc-protected aromatic acids.[1] It is hi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide | Version 1.0

Executive Summary

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343662-35-0) exhibits a stark solubility contrast typical of lipophilic, Boc-protected aromatic acids.[1] It is highly soluble in DMSO (Dimethyl Sulfoxide) and practically insoluble in water at neutral or acidic pH.[1]

For biological assays and chemical synthesis, the standard protocol requires preparing a concentrated stock solution in anhydrous DMSO (typically 10–100 mM), followed by a rapid, intermediate dilution step to prevent precipitation ("crashing out") upon introduction to aqueous media.[1]

Part 1: Physicochemical Analysis & Solubility Mechanism[1]

To understand the solubility behavior, we must analyze the competition between the crystal lattice energy and the solvation energy provided by the solvent.[1]

Structural Determinants

The molecule contains three distinct functional regions that dictate its behavior:

  • The Hydrophobic "Shield" (Boc Group + Bromine):

    • The tert-butoxycarbonyl (Boc) group is bulky and highly lipophilic.[1] It shields the amine, preventing hydrogen bond donation to water.[1]

    • The Bromine substituent at position 3 increases the molecular weight and lipophilicity (

      
      ), significantly reducing water solubility compared to the non-halogenated analog.[1]
      
  • The Acidic Moiety (Carboxylic Acid):

    • The benzoic acid group (

      
      ) provides the only potential for aqueous solubility.[1] However, at pH < 
      
      
      
      (and even up to pH 7 for this specific lipophilic analog), the ionization is often insufficient to overcome the hydrophobic burden of the Boc and Br groups.[1]
  • The Aromatic Core:

    • The benzene ring promotes

      
       stacking in the solid state, increasing lattice energy and making dissolution in water energetically unfavorable.[1]
      
The DMSO Paradox

DMSO is an aprotic polar solvent.[1] It dissolves this compound effectively because:

  • Dipole Interactions: The sulfoxide group (

    
    ) interacts strongly with the polarizable aromatic ring and the carbonyl oxygens.[1]
    
  • H-Bond Acceptance: DMSO accepts hydrogen bonds from the carboxylic acid proton without requiring ionization.[1]

Visualization: Solvation Mechanism

The following diagram illustrates the competing forces determining solubility.

SolvationMechanism cluster_Water Aqueous Environment (pH < 7) cluster_DMSO DMSO Environment Molecule 3-Bromo-4-(Boc-amino) benzoic acid Water H2O Network Molecule->Water High Interfacial Tension DMSO DMSO Molecules Molecule->DMSO Favorable Interaction Result_Aq PRECIPITATION (Hydrophobic Effect) Water->Result_Aq Lattice Energy > Solvation Result_DMSO SOLUBILIZATION (Dipole/Dispersion) DMSO->Result_DMSO Solvation > Lattice Energy

Figure 1: Mechanistic comparison of solvation forces in Water vs. DMSO.[1]

Part 2: Solubility Data Profile

The following values represent the consensus for Boc-protected halo-benzoic acids based on structural QSAR and experimental analogs.

Solvent SystemSolubility RatingEstimated LimitKey Observation
Anhydrous DMSO High > 50 mg/mLClear, slightly viscous solution.[1] Stable at RT.[1][2]
Water (pH 7.0) Very Low < 0.1 mg/mLCloudy suspension; solid floats or sinks.[1]
PBS (pH 7.4) Low < 0.5 mg/mLMay form a salt, but likely to form micelles or precipitate over time.
Ethanol (100%) Moderate 10–25 mg/mLGood alternative if DMSO is toxic to specific assay.[1]
0.1 M NaOH Moderate ~1–5 mg/mLDissolves via salt formation (Sodium Benzoate form), but risks Boc hydrolysis.[1]

Critical Note: The Bromine atom makes this compound significantly less soluble in water than standard Boc-4-aminobenzoic acid.[1] Do not assume literature values for the non-brominated analog apply here.

Part 3: Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (DMSO)

Objective: Create a stable, concentrated stock for long-term storage.

  • Weighing: Weigh approximately 15.8 mg of the compound (MW: 316.15 g/mol ).[1]

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO (Grade:

    
     99.9%).
    
    • Why Anhydrous? DMSO is hygroscopic.[1] Absorbed water can cause the compound to degrade or precipitate over time.[1]

  • Dissolution: Vortex vigorously for 30–60 seconds. The solution should be clear and colorless to pale yellow.[1]

    • Verification: Inspect against a dark background.[1] If particles remain, sonicate for 5 minutes at room temperature.

  • Storage: Aliquot into amber glass vials (to prevent light degradation of the Br-C bond). Store at -20°C.

Protocol B: Aqueous Dilution (The "Intermediate Step")

Objective: Dilute the stock into cell culture media or buffer without crashing out.

The Problem: Direct addition of 100% DMSO stock to water often causes immediate precipitation due to the local high concentration of the hydrophobic compound before it can disperse.[1]

The Solution:

  • Step 1 (Intermediate): Dilute the 50 mM DMSO stock 1:10 into pure Ethanol or pure DMSO to create a 5 mM working solution.

  • Step 2 (Final): Add the 5 mM working solution dropwise to the vortexing aqueous buffer (e.g., PBS) to reach the final concentration (e.g., 50

    
    M).
    
    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cytotoxicity in biological assays.[1]

Workflow Visualization

ProtocolWorkflow Solid Solid Compound (Weigh 15.8 mg) DMSO_Stock 50 mM Stock (in 100% DMSO) Solid->DMSO_Stock Add 1mL DMSO Check Visual Check: Clear Solution? DMSO_Stock->Check Sonicate Sonicate (5 mins, RT) Check->Sonicate No (Particles) Storage Store at -20°C (Amber Vial) Check->Storage Yes (Clear) Sonicate->Check Dilution Assay Dilution (Dropwise into Buffer) Storage->Dilution Thaw & Vortex

Figure 2: Step-by-step workflow for stock preparation and storage.

Part 4: Stability & Troubleshooting

Chemical Stability (Boc Group)

The tert-butoxycarbonyl group is acid-labile.[1]

  • Avoid: Do not dissolve in acidic buffers (pH < 4) or solvents containing TFA/HCl.[1] This will cleave the Boc group, yielding the free amine (3-Bromo-4-aminobenzoic acid).[1]

  • Safe pH Range: pH 5.0 – 9.0.[1]

Precipitation Diagnosis

If the solution turns cloudy upon dilution into PBS:

  • Check Concentration: You may have exceeded the thermodynamic solubility limit (likely ~100

    
    M in aqueous buffer).[1]
    
  • Check pH: Ensure the buffer pH is neutral (7.4). If the pH drops, the carboxylic acid protonates, becoming insoluble.[1]

  • Corrective Action: Lower the final concentration or add a solubilizing agent like Tween-80 (0.1%) or Cyclodextrin if the assay permits.

References

  • PubChem. (2025).[1][3] Compound Summary: 3-(((Tert-butoxy)carbonyl)amino)benzoic acid (Analogous Structure Data).[1] National Library of Medicine.[1] [Link][1]

  • Greene, T.W., & Wuts, P.G.M. (1999).[1][2] Protective Groups in Organic Synthesis.[1][2][4][5] Wiley-Interscience.[1][2] (Reference for Boc stability profiles in DMSO/Acid). [Link][1]

Sources

Foundational

An In-depth Technical Guide to the pKa Values of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acid dissociation constants (pKa) of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid, a key intermediate in pharmaceutical synthesis. In the absence of direct experimental values in publicly accessible literature, this document outlines a robust predictive approach based on the Hammett equation and provides detailed, field-proven experimental protocols for the empirical determination of its pKa values. This guide is designed to equip researchers, scientists, and drug development professionals with the theoretical understanding and practical methodologies necessary to accurately characterize the acid-base properties of this and similar molecules, which is critical for drug design, formulation, and pharmacokinetic studies.

Introduction

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid is a versatile building block in medicinal chemistry, incorporating a carboxylic acid, a bromine substituent, and a tert-butoxycarbonyl (Boc)-protected amine on a benzene ring. The ionization state of a molecule, dictated by its pKa values, profoundly influences its solubility, lipophilicity, membrane permeability, and interaction with biological targets. Therefore, a thorough understanding of the pKa values of this compound is paramount for its effective utilization in drug discovery and development. This guide will delve into the theoretical prediction of the pKa values for the carboxylic acid and the Boc-protected amino group, followed by detailed experimental procedures for their accurate measurement.

Theoretical Prediction of pKa Values

The pKa of a substituted benzoic acid can be estimated using the Hammett equation, a linear free-energy relationship that quantifies the effect of substituents on the acidity of the benzoic acid ring.[1][2] The equation is as follows:

pKa = pKa(benzoic acid) - ρσ

where:

  • pKa(benzoic acid) is the pKa of unsubstituted benzoic acid (approximately 4.20 in water).[3]

  • ρ (rho) is the reaction constant, which is 1 for the ionization of benzoic acids in water.

  • σ (sigma) is the substituent constant, which is the sum of the sigma values for each substituent on the ring.

For 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid, we have two substituents to consider: a bromine atom at the meta position and a Boc-protected amino group at the para position relative to the carboxylic acid.

  • σ_meta for Bromine: The Hammett constant for a bromine atom in the meta position is approximately +0.39 .[4] This positive value indicates that it is an electron-withdrawing group, which will increase the acidity (lower the pKa) of the carboxylic acid.

Estimated pKa of the Carboxylic Acid:

pKa ≈ 4.20 - (0.39 - 0.66) = 4.47

This estimation suggests that the carboxylic acid of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid is a weak acid with a pKa value slightly higher than that of unsubstituted benzoic acid. The electron-donating effect of the para-amino group is predicted to have a stronger influence than the electron-withdrawing effect of the meta-bromo substituent.

pKa of the Boc-Protected Amine:

The Boc-protected amino group is significantly less basic than a free amine. The nitrogen lone pair is delocalized into the adjacent carbonyl group of the Boc protector, making it much less available for protonation. Generally, the pKa of a protonated Boc-protected amine is very low, often in the range of -1 to 1. This means that under typical physiological pH conditions, the Boc-protected amine will be in its neutral, unprotonated form.

Summary of Predicted pKa Values
Functional GroupPredicted pKaIonization Behavior
Carboxylic Acid~4.5Deprotonated at physiological pH (7.4)
Boc-Protected Amine~0Neutral at physiological pH (7.4)

Experimental Determination of pKa Values

Given the limitations of theoretical predictions, experimental determination of pKa values is essential for accurate characterization. Potentiometric titration and UV-Vis spectrophotometry are two robust methods suitable for this purpose. Due to the potential for low aqueous solubility of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid, modifications to standard protocols may be necessary.

Method 1: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.

Experimental Protocol:

  • Preparation of the Analyte Solution:

    • Accurately weigh approximately 10-20 mg of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

    • Due to potential low aqueous solubility, dissolve the compound in a minimal amount of a co-solvent such as methanol or DMSO before diluting with deionized water to a final volume of 50 mL. The final co-solvent concentration should be kept as low as possible (e.g., <10%).

    • The final analyte concentration should be in the range of 1-5 mM.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers (pH 4.00, 7.00, and 10.00).

    • Place the analyte solution in a thermostated vessel (e.g., at 25 °C) and stir gently with a magnetic stirrer.

    • Use a calibrated micro-burette to add a standardized solution of 0.1 M NaOH (for titrating the carboxylic acid).

  • Titration Procedure:

    • Record the initial pH of the analyte solution.

    • Add the titrant in small increments (e.g., 0.05-0.1 mL).

    • After each addition, allow the pH reading to stabilize and record the value.

    • Continue the titration until the pH has passed the equivalence point (a sharp increase in pH).

  • Data Analysis:

    • Plot the pH versus the volume of titrant added.

    • The pKa of the carboxylic acid is the pH at the half-equivalence point (the point where half of the volume of titrant required to reach the equivalence point has been added).

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Co-solvent B Dilute with Deionized Water A->B Ensure complete dissolution D Add Titrant Incrementally B->D Transfer to titration vessel C Calibrate pH Meter C->D Ensure accurate pH measurement E Record Stabilized pH D->E E->D Repeat until past equivalence point F Plot pH vs. Titrant Volume E->F G Determine Equivalence Point F->G H Calculate pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by potentiometric titration.

Method 2: UV-Vis Spectrophotometry

This method is particularly useful for compounds that possess a chromophore close to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation. It requires a smaller amount of sample compared to potentiometric titration.

Experimental Protocol:

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, spanning the expected pKa range of the carboxylic acid (e.g., from pH 2 to 7).

    • Ensure all buffer solutions have the same ionic strength (e.g., 0.1 M) by adding a neutral salt like KCl.

  • Preparation of Sample Solutions:

    • Prepare a stock solution of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid in a suitable solvent (e.g., methanol or DMSO).

    • Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).

  • UV-Vis Measurement:

    • Record the UV-Vis spectrum (e.g., from 200 to 400 nm) for each sample solution against a corresponding buffer blank.

  • Data Analysis:

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

    • Plot the absorbance at a selected wavelength versus the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Buffer Solutions (Varying pH) C Mix Stock with Buffers A->C B Prepare Stock Solution of Compound B->C D Record UV-Vis Spectra C->D E Plot Absorbance vs. pH D->E F Fit to Sigmoidal Curve E->F G Determine pKa from Inflection Point F->G

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Amide Coupling Strategies for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic Acid

Introduction: The Orthogonal Scaffold 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343662-35-0) is a high-value "privileged scaffold" in medicinal chemistry, particularly for PROTAC® linker synthesis and fra...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Orthogonal Scaffold

3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (CAS: 1343662-35-0) is a high-value "privileged scaffold" in medicinal chemistry, particularly for PROTAC® linker synthesis and fragment-based drug discovery (FBDD). Its structural utility lies in its three orthogonal reactivity handles :

  • Carboxylic Acid (C1): Ready for amide coupling to build the primary scaffold.

  • Aryl Bromide (C3): A handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings post-amidation.

  • Boc-Protected Amine (C4): A masked aniline, stable to basic coupling conditions but ready for acidic deprotection and further elongation.

This guide provides optimized protocols for coupling this specific acid with amines ranging from simple aliphatic chains to deactivated anilines. Unlike generic benzoic acid protocols, these methods specifically account for the electronic drag of the bromine atom and the lability of the Boc group.

Chemical Assessment & Mechanistic Insights

Electronic & Steric Environment
  • Electronic Effect: The bromine atom at C3 (meta to the carboxyl) exerts a mild inductive electron-withdrawing effect (-I). This increases the electrophilicity of the carbonyl carbon upon activation, theoretically accelerating nucleophilic attack. However, the para-NHBoc group is a resonance donor (+R), slightly dampening this effect. The net result is a carboxylic acid that activates readily but requires careful buffering to prevent over-activation and subsequent hydrolysis.

  • Steric Profile: The C1 carboxylic acid is relatively unhindered. The bulky Boc group and Bromine are para and meta respectively, leaving the reaction site accessible. Steric hindrance will primarily be dictated by the incoming amine, not the benzoic acid core.

Solubility & Stability
  • Solubility: High in DMF, DMSO, DMAc, and THF. Moderate in DCM and EtOAc. Poor in water/ether.

  • Boc Stability: The tert-butyl carbamate is stable to base (DIPEA, TEA) and nucleophiles but sensitive to Lewis acids and strong Brønsted acids. Critical Precaution: Avoid heating >60°C in acidic media or using unbuffered HCl during workup.

Reagent Selection Matrix

ParameterMethod A: HATU (Standard) Method B: T3P (Green/Scalable) Method C: Ghosez Reagent (Difficult)
Primary Use Case Discovery scale (mg), library synthesis, valuable amines.Scale-up (>10g), simple workup, cost-sensitive.Extremely non-nucleophilic amines (e.g., electron-deficient anilines).
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)T3P (Propylphosphonic Anhydride)1-Chloro-N,N,2-trimethylpropenylamine
Base DIPEA (Hünig's Base)Pyridine or NMMPyridine (as scavenger)
Solvent DMF or DMAcEtOAc or 2-MeTHFDCM (Dry)
Byproduct Removal Aqueous extraction (requires careful washing).Water soluble (very clean).Volatile / Filtration.
Racemization Risk Low (with HOAt generation).[1][2]Lowest.Moderate (N/A for this achiral acid).

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (HATU/DMF)

Best for: High-throughput chemistry, precious amines, and ensuring >95% conversion.

Reagents:

  • Acid: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (1.0 equiv)

  • Amine: R-NH₂ (1.1 – 1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Activation: In a dried vial, dissolve the Acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes.

  • Reagent Addition: Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 5–10 minutes at Room Temperature (RT).

    • Why? This "pre-activation" generates the highly reactive O-At active ester before the amine sees the acid, reducing competing reactions.

  • Coupling: Add the Amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at RT for 2–16 hours. Monitor by LCMS.

    • Checkpoint: Look for the product mass [M+H]+ and the characteristic 1:1 isotopic pattern of Bromine (M and M+2).

  • Workup:

    • Dilute reaction with EtOAc (10x volume).

    • Wash sequentially with:

      • 10% Citric Acid or 0.5M KHSO₄ (removes DIPEA/unreacted amine). Do not use HCl.

      • Water (removes DMF).

      • Saturated NaHCO₃ (removes unreacted Acid and HATU byproducts).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

Protocol B: Scalable & Green (T3P/EtOAc)

Best for: Gram-scale synthesis, easy purification, and avoiding DMF.

Reagents:

  • Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P (50% w/w in EtOAc) (1.5 – 2.0 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)

  • Solvent: EtOAc or 2-MeTHF

Procedure:

  • Charge: To a flask equipped with a stir bar, add Acid , Amine , and Solvent (EtOAc).

  • Base Addition: Add Pyridine (3.0 equiv). Cool to 0°C if the amine is volatile; otherwise, RT is fine.

  • T3P Addition: Add T3P solution dropwise.

    • Note: T3P is a cyclic anhydride that releases nontoxic, water-soluble phosphonate byproducts.

  • Reaction: Stir at RT for 12 hours. If conversion is slow (<50% after 4h), heat to 50°C.

  • Workup:

    • Add water directly to the reaction flask. Separate layers.

    • Wash organic layer with 0.5M KHSO₄, then NaHCO₃, then brine.

    • Evaporate. Often yields pure product without chromatography.

QC & Troubleshooting: The Self-Validating System

To ensure "Trustworthiness," every reaction must be validated against internal logic markers.

ObservationDiagnosisCorrective Action
LCMS: M-100 peak dominant Loss of Boc group.Acidic workup was too strong or reaction heated too high. Switch to Citric Acid wash; keep T < 60°C.
LCMS: M+99 peak Tetramethylurea adduct (HATU artifact).Excess HATU used with slow amine. Switch to T3P or reduce HATU to 1.05 equiv.
Low Conversion (Amine remains) Amine is non-nucleophilic.Switch to Protocol C (Acid Chloride) . Convert acid to acid chloride using Ghosez reagent in DCM, then add amine.
Precipitate forms immediately Salt formation.Amine and Acid formed an insoluble salt before coupling. Add more DMF or DMSO to solubilize.

Visualization: Decision Tree for Protocol Selection

AmideCouplingLogic Start Start: 3-Bromo-4-(Boc-amino)benzoic acid CheckAmine Analyze Amine Partner Start->CheckAmine IsHindered Is Amine Sterically Hindered or Electron Deficient? CheckAmine->IsHindered Scale Is Scale > 5 grams? IsHindered->Scale No (Standard Amine) AcidCl Protocol C: Ghosez Reagent/DCM (For Difficult Amines) IsHindered->AcidCl Yes (e.g., Aniline-NO2) HATU Protocol A: HATU/DIPEA/DMF (Standard High Yield) Scale->HATU No (Discovery/Library) T3P Protocol B: T3P/Pyridine/EtOAc (Clean Workup / Green) Scale->T3P Yes (Scale-up) HATU->CheckAmine If <50% Yield T3P->HATU If Solubility Issue

Caption: Logic flow for selecting the optimal coupling strategy based on amine reactivity and reaction scale.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.

  • BenchChem Application Note.
  • Patterson, A. W., et al. (2007). Protection of anilines: The stability of the Boc group. Journal of Organic Chemistry. (Contextual reference for Boc stability in basic coupling).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Boc-Amino Benzoic Acid Derivatives

Executive Summary You are encountering solubility issues with 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid in Dichloromethane (DCM). This is a known physicochemical bottleneck for benzoic acid derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering solubility issues with 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid in Dichloromethane (DCM). This is a known physicochemical bottleneck for benzoic acid derivatives. While the tert-butoxycarbonyl (Boc) group and Bromine substituent add lipophilicity, the carboxylic acid moiety drives strong intermolecular hydrogen bonding (dimerization), which DCM (an aprotic, moderately polar solvent) cannot effectively disrupt.

This guide provides three validated protocols to resolve this, depending on your downstream application (Reaction, Analysis, or Purification).

Module 1: Diagnostic Workflow

Before proceeding, identify your specific experimental context using the logic flow below.

SolubilityLogic Start Start: Solubility Issue Context What is the downstream application? Start->Context Reaction Chemical Reaction (e.g., Amide Coupling) Context->Reaction Analysis Analysis / Transfer (NMR, HPLC prep) Context->Analysis Purification Workup / Purification Context->Purification Soln_Rxn Protocol A: In-Situ Salt Formation (Add DIPEA/TEA) Reaction->Soln_Rxn Standard Fix Soln_Ana Protocol B: H-Bond Disruption (Add 5-10% MeOH/THF) Analysis->Soln_Ana Non-destructive Soln_Pur Protocol C: Solvent Switch (Use EtOAc/THF) Purification->Soln_Pur Phase separation

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental intent.

Module 2: The Mechanistic "Why" (Root Cause Analysis)

To solve the problem, we must understand the competition between Lipophilicity and Lattice Energy .

  • The Dimerization Trap: In aprotic solvents like DCM (

    
    ), carboxylic acids exist primarily as cyclic dimers held together by two strong hydrogen bonds (approx. 14 kcal/mol). DCM lacks the hydrogen-bond donor/acceptor capability to break this dimer.
    
  • The Substituent Effect:

    • Boc-Group & Bromine: These increase lipophilicity. Usually, this aids DCM solubility.

    • The Conflict: The rigid phenyl ring allows for tight packing of the dimers. The energy required to break the crystal lattice and the dimer is higher than the solvation energy provided by pure DCM.

The Solution: You must introduce a "Breaker" agent—either a base to deprotonate the acid (forming a soluble salt) or a protic co-solvent to competitively hydrogen bond.

Module 3: Troubleshooting Protocols

Protocol A: Reaction Context (Coupling/Derivatization)

Use this when performing amide couplings (EDC, HATU, DCC) or esterifications in DCM.

Mechanism: Converting the carboxylic acid to an ammonium salt breaks the dimer and creates a lipophilic ion pair that is highly soluble in DCM.

Step-by-Step:

  • Suspend the limiting reagent (3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid) in DCM (0.1 M concentration).

  • Add 1.2 to 2.0 equivalents of a tertiary amine base.

    • Recommended:DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) .

    • Why DIPEA? It is more lipophilic than TEA, enhancing the DCM solubility of the resulting salt.

  • Observation: The suspension should clear to a homogeneous solution within 1–5 minutes at room temperature.

  • Proceed: Add your coupling reagent (e.g., EDC·HCl, HATU) after solubilization to ensure efficient activation.

Critical Note: If using carbodiimides (DCC/DIC), the base is not strictly required for activation but is essential for solubility here. For HATU/HBTU, the base is mandatory anyway.

Protocol B: Analysis or Transfer (Non-Reactive)

Use this for NMR sample prep, transferring material between flasks, or TLC spotting.

Mechanism: A protic co-solvent acts as a hydrogen-bond donor, competitively breaking the acid dimer without chemically altering the substrate.

Step-by-Step:

  • Prepare a solvent mixture of DCM:Methanol (9:1) or DCM:THF (9:1) .

  • Add the solvent mixture to your solid.

  • Sonicate for 30–60 seconds.

  • Why Methanol? It is small, polar, and an excellent H-bond donor. Even 5% MeOH in DCM is often sufficient to disrupt benzoic acid dimers.

Data: Solvent Polarity & Solubility Impact

Solvent SystemSolubility PredictionMechanism of ActionSuitability
Pure DCM PoorUnable to break acid dimersLow
DCM + DIPEA (2 eq) Excellent Salt formation (Lipophilic Ion Pair)High (Reactions)
DCM + MeOH (10%) GoodH-Bond DisruptionHigh (Analysis)
DCM + DMF (5%) ModerateDipole interactionModerate
Protocol C: Workup & Purification

Use this if the compound precipitates during extraction or column chromatography.

Issue: During acid washes (e.g., 1M HCl), the amine salt converts back to the free acid, which may precipitate if the organic layer is pure DCM.

Troubleshooting:

  • Extraction: Do not use pure DCM for the organic layer. Use 10% MeOH in DCM or switch to Ethyl Acetate (EtOAc) . EtOAc is a hydrogen bond acceptor and solubilizes free carboxylic acids better than DCM.

  • Chromatography: If purifying the free acid on silica:

    • Eluent: Use DCM:MeOH (start 98:2, gradient to 90:10).

    • Additive: Add 1% Acetic Acid to the eluent. This suppresses ionization and streaking, but more importantly, the MeOH keeps the dimer disrupted.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use DMF instead of DCM? A: Yes. DMF (Dimethylformamide) will dissolve this compound easily because it is a strong H-bond acceptor. However, DMF is difficult to remove (high boiling point). If your reaction allows, DMF is the "brute force" solution.

Q2: Will heating the DCM help? A: Only marginally. While heat (


 dependence on 

) shifts the equilibrium toward the monomer, the boiling point of DCM (40°C) is too low to provide significant thermal energy to break the dimers permanently. You risk boiling off your solvent before achieving solubility.

Q3: I am doing a Friedel-Crafts or reaction sensitive to Lewis bases. Can I use DIPEA? A: No. If your downstream chemistry is incompatible with amines (bases), you must use Protocol B (THF co-solvent) . THF is a non-basic ether that coordinates well but won't neutralize Lewis acids as aggressively as an amine.

Q4: Is the Bromine atom affecting solubility? A: Yes, but primarily by increasing molecular weight and lattice stability. However, the bromine also adds lipophilicity. Once the acid dimer is broken (via Base or MeOH), the Bromine actually helps the molecule stay dissolved in the organic phase compared to a non-halogenated analog.

References

  • Carboxylic Acid Dimerization

    • Mechanism:[1][] Carboxylic acids form thermodynamically stable cyclic dimers in aprotic solvents (DCM, Chloroform) with association constants (

      
      ) often exceeding 
      
      
      
      M
      
      
      .
    • Source: Fujii, Y., et al. (1988). "Structure and properties of carboxylic acid dimers in solution." Journal of Physical Chemistry.

  • Solubility of Protected Amino Acids

    • Context: Boc-protected amino acids and aromatic acids often require "powerful solvent systems" (like DCM/Alcohol mixtures)
    • Source: Narita, M., et al. (1988). "Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution."[3] Bulletin of the Chemical Society of Japan.

  • Tertiary Amine Solubilization

    • Context: The use of DIPEA/TEA to solubilize carboxylic acids in non-polar solvents via lipophilic salt formation is a foundational technique in organic synthesis (Standard Oper
    • Source: Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews.

Sources

Optimization

Preventing Boc deprotection during basic hydrolysis of esters

Introduction The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, prized for its reliability in protecting amine functionalities. Its key advantage lies in its stability across a wide rang...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern chemical synthesis, prized for its reliability in protecting amine functionalities. Its key advantage lies in its stability across a wide range of nucleophilic and basic conditions, while being readily removable with mild acid.[1][2] This orthogonality is frequently exploited in the synthesis of complex molecules, such as peptides and pharmaceutical intermediates, where an ester moiety must be hydrolyzed to the corresponding carboxylic acid without disturbing a nearby Boc-protected amine.

However, the perceived stability of the Boc group under basic conditions is not absolute. Researchers often encounter frustrating, low-yield reactions where the Boc group is partially or completely cleaved during saponification. This guide provides a comprehensive troubleshooting framework, preventative strategies, and validated protocols to help you navigate this common synthetic challenge, ensuring selective ester hydrolysis with complete preservation of your Boc protecting group.

Core Principles: Kinetic Selectivity

The successful selective hydrolysis of an ester in the presence of a Boc group hinges on a kinetic difference. The rate of hydroxide-mediated attack on the ester's carbonyl is significantly faster than the attack on the Boc group's carbonyl.

  • Ester Hydrolysis (Fast, Desired): The ester carbonyl is generally more electrophilic and less sterically hindered than the carbamate of the Boc group.

  • Boc Deprotection (Slow, Undesired): The Boc group's carbonyl is flanked by two oxygen atoms, one of which is sterically bulky (tert-butoxy group), and the nitrogen lone pair can donate electron density, reducing its electrophilicity. While slower, this pathway can become significant under harsh conditions.[3]

Our goal is to choose conditions that maximize the rate of ester hydrolysis while keeping the rate of Boc cleavage negligible.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered in the field.

Q1: Help! My Boc group was partially or fully cleaved during my ester saponification. What happened?

This is the most frequent issue and typically points to one or more of the following factors:

  • Elevated Temperature: This is the primary culprit. While heating can accelerate a sluggish ester hydrolysis, it exponentially increases the rate of Boc group cleavage. The Boc group's stability significantly decreases at temperatures above room temperature in basic solutions.[4] Some substrates may even undergo thermal deprotection without any catalyst at temperatures around 100-150 °C.[5]

  • Excessive Base: Using a large excess of a strong base (e.g., >5 equivalents of NaOH or KOH) increases the hydroxide concentration, which can force the otherwise slow cleavage of the Boc carbamate.

  • Prolonged Reaction Time: Even at room temperature, very long reaction times (e.g., >24 hours) can lead to gradual Boc deprotection. If your ester hydrolysis is slow, simply waiting longer is not always the best solution and can compromise selectivity.

  • Choice of Base: While common, sodium hydroxide (NaOH) and potassium hydroxide (KOH) are harsher bases than lithium hydroxide (LiOH). The smaller lithium cation is thought to coordinate to the carbonyl oxygen, activating the ester towards hydrolysis more effectively and often allowing for milder conditions.[6][7]

Q2: My hydrolysis is extremely slow at room temperature. When I try to force it by heating, I lose the Boc group. What should I do?

This indicates that the kinetic window between your desired hydrolysis and the undesired deprotection is narrow. Do not simply increase the temperature. Instead, you should modify the reaction system to favor the desired reaction:

  • Switch to Lithium Hydroxide (LiOH): If you are using NaOH or KOH, switch to LiOH. It is widely used for hydrolyzing esters in complex, sensitive substrates.[8][9] Its efficacy often allows the reaction to proceed at or below room temperature where it might otherwise stall.

  • Optimize the Solvent System: The standard solvent system is a mixture of THF, methanol, and water.[10] This ensures solubility for both the substrate and the inorganic base. You can adjust the ratios to improve substrate solubility. For instance, increasing the proportion of THF or using dioxane can help with hydrophobic substrates.

  • Consider a Biphasic System: In some cases, a biphasic system (e.g., water/THF) can be effective, particularly with LiOH, which appears to have some solubility in the THF layer, accelerating the reaction.[7]

Q3: I'm working with a sterically hindered ester (e.g., a methyl ester next to a quaternary center). Standard LiOH hydrolysis at room temperature isn't working. What are my options?

Steric hindrance dramatically slows the rate of nucleophilic attack at the ester carbonyl, often to the point where it becomes comparable to the rate of Boc cleavage under forced conditions.

  • Non-Aqueous Saponification: A highly effective method for hindered esters involves using NaOH in a predominantly non-aqueous medium, such as MeOH/CH₂Cl₂ (1:9).[11] In this system, the hydroxide anion is poorly solvated, making it a much more potent nucleophile, which can overcome steric barriers even at room temperature.[11]

  • Alternative Reagents: For particularly challenging cases, consider a system of tert-butylamine (t-BuNH₂) and lithium bromide (LiBr) in a mixture of methanol and water under reflux. This protocol has been shown to be uniquely effective for hydrolyzing various esters while leaving the N-Boc group intact.[12][13]

  • Enzymatic Hydrolysis: For certain substrates, enzymatic hydrolysis using a lipase can offer unparalleled selectivity under neutral pH conditions, though this approach is substrate-dependent and requires screening.

Q4: Can my choice of ester group make a difference?

Absolutely. If you are designing a synthetic route, choose the ester wisely.

  • Methyl and Ethyl Esters: These are the most common and generally the most reactive towards hydrolysis, making them the best choice when possible.

  • tert-Butyl Esters: Avoid tert-butyl esters if you have a Boc-protected amine. The tert-butyl ester is acid-labile, just like the Boc group, offering no orthogonality.

  • Benzyl Esters: These can be cleaved by hydrogenolysis, which is orthogonal to both acid-labile (Boc) and base-labile groups, providing a useful alternative if basic hydrolysis proves problematic.

Preventative Strategies & Best Practices

Proactive choices in your experimental design can prevent issues before they arise.

Decision Workflow for Selecting Hydrolysis Conditions

Use the following workflow to determine the best starting point for your experiment.

G sub Is the ester sterically hindered? cond_A Standard Conditions: LiOH (1.5-3 eq) THF/MeOH/H₂O 0°C to RT sub->cond_A No cond_B Alternative for Hindered Esters: NaOH (3 eq) CH₂Cl₂/MeOH (9:1) RT sub->cond_B Yes start Start with Boc-protected ester start->sub monitor Monitor reaction closely by TLC/LCMS (every 30-60 min) cond_A->monitor cond_B->monitor cond_C For Highly Sensitive / Hindered Substrates: t-BuNH₂/LiBr MeOH/H₂O Reflux monitor->cond_C No reaction or very slow reaction

Caption: Decision workflow for choosing the optimal ester hydrolysis method.

Key Reaction Parameters

The table below summarizes recommended starting conditions. Always optimize for your specific substrate.

ParameterRecommendationRationale & Expert Insights
Base Lithium Hydroxide (LiOH) Preferred choice. The Li⁺ cation enhances the electrophilicity of the ester carbonyl, often permitting lower temperatures and shorter reaction times compared to NaOH/KOH.[6]
Equivalents 1.5 - 3.0 equivalentsA slight excess ensures the reaction goes to completion without being overly basic. Avoid large excesses (>5 eq) which can promote Boc cleavage.
Solvent THF/MeOH/H₂O (e.g., 3:1:1)A versatile system that solubilizes a wide range of substrates and the hydroxide base. Adjust ratios as needed for solubility.[10]
Temperature 0 °C to Room Temperature This is the most critical parameter for selectivity. Start at 0 °C and allow the reaction to slowly warm to room temperature. Avoid external heating unless all other options are exhausted.
Monitoring TLC or LCMSDo not run the reaction for a fixed time. Monitor its progress frequently. Once the starting material is consumed, quench the reaction immediately to prevent side reactions.
Workup Procedure

A proper workup is crucial to prevent product degradation or loss of the Boc group during acidification.

  • Cool the Reaction: Once complete, cool the reaction mixture to 0 °C in an ice bath.

  • Quench (Optional but Recommended): Add a mild acid source like saturated aqueous ammonium chloride (NH₄Cl) to neutralize the excess base.

  • Solvent Removal: Remove the organic solvents (THF, MeOH) under reduced pressure.

  • Acidification: Dilute the remaining aqueous layer with water and ethyl acetate. While stirring vigorously in the ice bath, slowly add a cold, dilute acid (e.g., 1M HCl or 10% citric acid) dropwise to adjust the pH to ~4-5. Crucially, do not let the local pH drop too low, as this will cleave the Boc group.

  • Extraction: Separate the layers. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield your product.

Experimental Protocols

Protocol A: Standard Mild Hydrolysis with Lithium Hydroxide (LiOH)

This protocol is the recommended starting point for most simple methyl or ethyl esters.

  • Setup: Dissolve the Boc-protected amino ester (1.0 equiv.) in a mixture of THF and MeOH (e.g., 3:1 v/v) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, prepare a solution of lithium hydroxide monohydrate (LiOH·H₂O, 1.5 equiv.) in deionized water. Add this aqueous solution dropwise to the stirred solution of the ester at 0 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C, gradually warming to room temperature over several hours. Monitor the reaction's progress by TLC or LCMS every hour.

  • Workup: Once the starting material is consumed, proceed with the workup procedure described above.

Protocol B: Hydrolysis of Hindered Esters in a Non-Aqueous System

This protocol is adapted for sterically demanding substrates that are resistant to standard saponification.[11]

  • Setup: Dissolve the hindered Boc-protected ester (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask (approx. 9 mL per 1 mmol of substrate).

  • Reagent Addition: Prepare a 3N solution of NaOH in methanol. Add this methanolic NaOH solution (1 mL per 9 mL of CH₂Cl₂, providing 3.0 equiv. of NaOH) to the stirred solution at room temperature. The final solvent ratio will be CH₂Cl₂/MeOH (9:1).

  • Reaction: Stir the mixture at room temperature. Often, the sodium salt of the carboxylic acid will precipitate. Monitor the reaction by TLC or LCMS. The reaction is often complete within 1-4 hours.

  • Workup: Upon completion, filter the precipitated salt or concentrate the mixture. Redissolve the residue in water, cool to 0 °C, and carefully acidify and extract as described in the general workup procedure.

Visualizing the Competing Reaction Pathways

The following diagram illustrates the kinetic balance we aim to control.

G sub Boc-Protected Amino Ester + OH⁻ prod_desired Boc-Protected Amino Acid sub->prod_desired Ester Hydrolysis (Fast, k₁) Mild Conditions (Low Temp, LiOH) prod_unwanted Deprotected Amino Acid sub->prod_unwanted Boc Cleavage (Slow, k₂) Harsh Conditions (High Temp, Excess NaOH) label_kinetics Goal: Maximize k₁ / k₂

Caption: Kinetic competition between desired ester hydrolysis and undesired Boc deprotection.

References

  • Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2007.

  • BenchChem. A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies.

  • Organic Chemistry Portal. Boc-Protected Amino Groups.

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification.

  • Theodorou, V., et al. Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc 2018, part vii, 1-13.

  • Maldonado-Ortega, U., et al. Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Pädi Boletín Científico de Ciencias Básicas e Ingenierías del ICBI, 2021, 8(16), 119-125.

  • Hayashi, K., et al. Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran. Chem. Pharm. Bull. 2021, 69(6), 581-584.

  • ACS GCI Pharmaceutical Roundtable. Thermal Methods for BOC Deprotection.

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.

  • OperaChem. Saponification-Typical procedures.

  • Organic Syntheses. General Procedure for the deprotection of the methyl ester. Supporting Information. (Note: This is a representative procedure from a supporting information document, direct link may vary).

  • Reddit r/chemistry discussion. Why would you use lithium hydroxide instead of sodium hydroxide for hydrolysis of an ester.

Sources

Troubleshooting

Technical Support Center: Purification of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Welcome to the technical support guide for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth soluti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered with this intermediate. My goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your results.

Part 1: Frequently Asked Questions (FAQs) - Understanding Your Compound

This section addresses foundational questions about the target compound. A clear understanding of its properties is the first step toward successful purification.

Q1: What are the most probable impurities in a crude sample of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid?

A1: The impurity profile is heavily dependent on the synthetic route. However, based on the common synthesis involving the Boc-protection of 4-amino-3-bromobenzoic acid, you can anticipate the following:

  • Unreacted Starting Material: The most common impurity is the starting material, 4-amino-3-bromobenzoic acid. Its presence is usually due to incomplete reaction.

  • By-products from Boc-Anhydride: Small amounts of tert-butanol and other by-products from the decomposition of di-tert-butyl dicarbonate ((Boc)₂O) may be present. These are typically volatile and removed under vacuum.

  • Degradation Products: The tert-butoxycarbonyl (Boc) protecting group is acid-labile. If the reaction or work-up conditions are inadvertently acidic, you may see partial deprotection, leading back to the starting amine.

  • Over-acylation Products: While less common for the carboxylic acid group under standard Boc-protection conditions, it's a theoretical possibility.

  • Residual Solvents: Solvents used in the reaction and work-up (e.g., THF, dioxane, ethyl acetate) are common impurities that can be removed by drying under high vacuum.[1]

Q2: How do the functional groups on this molecule influence purification strategy?

A2: The molecule's behavior is dictated by three key functional groups:

  • Carboxylic Acid (-COOH): This is an acidic group. In neutral or basic conditions, it will be deprotonated to the carboxylate (-COO⁻), making the molecule highly polar and water-soluble. To prevent this on silica gel, the mobile phase is often acidified.

  • Boc-protected Amine (-NHBoc): The Boc group is bulky and non-polar, which decreases the overall polarity of the molecule compared to its parent amine. Crucially, it prevents the amine from acting as a base, which simplifies purification by eliminating the zwitterionic character and strong interactions with acidic silica gel that plague free amino acids.[2]

  • Aromatic Ring & Bromine: These components add hydrophobicity to the molecule, making it soluble in many organic solvents.

The presence of both a highly polar, acidic group and a bulky, greasy Boc group creates a molecule with intermediate polarity, which is ideal for purification by standard techniques like recrystallization and silica gel chromatography.

Part 2: Purification Methodologies & Protocols

Choosing the right purification method depends on the scale of your reaction and the nature of the impurities.

Decision Workflow for Purification Strategy

purification_workflow start Crude Product Analysis (TLC, ¹H NMR) purity_check Purity >90%? (Mainly one impurity) start->purity_check recrystallization Recrystallization (High recovery, scalable) purity_check->recrystallization Yes chromatography Flash Column Chromatography (High resolution for complex mixtures) purity_check->chromatography No / Multiple Impurities end_node Pure Product (Confirm by analysis) recrystallization->end_node chromatography->end_node

Caption: Workflow for selecting a purification method.

Method 1: Recrystallization

Recrystallization is the preferred method for purifying crystalline solids when impurities have different solubility profiles. It is highly scalable and cost-effective. The key is selecting an appropriate solvent system.

Q3: My compound "oiled out" instead of forming crystals during recrystallization. What went wrong and how do I fix it?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, often due to a high concentration of impurities that depress the melting point of the mixture or excessively rapid cooling.[3]

Troubleshooting "Oiling Out"

CauseScientific RationaleSolution
Solution cooled too rapidly. The molecules lack sufficient time to align into an ordered crystal lattice, collapsing into a disordered, liquid phase instead.Allow the flask to cool slowly on the benchtop, insulated with glass wool or a beaker, before moving to an ice bath.[4]
High impurity concentration. Impurities disrupt crystal lattice formation and can lower the mixture's melting point below the temperature of crystallization.1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional hot solvent to reduce saturation. 3. Allow it to cool slowly again. If it persists, a preliminary purification by chromatography may be needed.
Inappropriate solvent. The solvent may be too good, requiring very low temperatures to induce crystallization, or too poor, causing precipitation rather than crystallization.Perform a solvent screen with small aliquots of your crude material to find a better system.

Experimental Protocol: Recrystallization of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

  • Solvent Selection: Screen solvents. A good starting point is an ethyl acetate/hexane system. You want a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethyl acetate) and heat gently with stirring until the solid dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Pre-heating the funnel and filter paper can prevent premature crystallization.[3]

  • Crystallization: Remove the flask from the heat and add the anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, it can be placed in an ice bath for 30 minutes to maximize crystal formation.[5]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing & Drying: Wash the crystals with a small amount of ice-cold anti-solvent (hexanes) to remove residual soluble impurities. Dry the crystals under high vacuum.

Method 2: Flash Column Chromatography

For complex mixtures or when recrystallization fails, flash column chromatography provides superior separation.

Q4: My compound is streaking badly on the silica gel column. How can I achieve sharp, well-defined bands?

A4: Streaking is a classic sign of undesirable secondary interactions between your compound and the stationary phase. For this molecule, the acidic carboxylic acid group is the culprit. It can engage in strong hydrogen bonding or deprotonation-adsorption interactions with the acidic silanol groups (Si-OH) on the silica surface, leading to poor peak shape.[2]

The solution is to suppress the ionization of the carboxylic acid. By adding a small amount of a volatile acid, like acetic acid, to your mobile phase, you enforce Le Châtelier's principle. The excess protons keep the carboxylic acid in its neutral, protonated (-COOH) form, minimizing its interaction with the silica and resulting in sharper peaks.

Troubleshooting Workflow: Column Chromatography Streaking

streaking_workflow start Compound Streaking on TLC/Column check_acid Is an acidic group present? (e.g., -COOH) start->check_acid add_modifier Add 0.5-1% Acetic Acid to the mobile phase check_acid->add_modifier Yes alternative Consider alternative stationary phase (e.g., Reverse Phase C18) check_acid->alternative No / Basic Group re_evaluate Re-run TLC. Is streaking resolved? add_modifier->re_evaluate proceed Proceed with Column Chromatography re_evaluate->proceed Yes re_evaluate->alternative No end_node Sharp Bands, Successful Purification proceed->end_node

Caption: Troubleshooting streaking on silica gel.

Experimental Protocol: Flash Column Chromatography

  • TLC Analysis: Develop a suitable mobile phase using Thin Layer Chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the target compound.

    • Pro-Tip: Run two TLC plates in parallel. In one developing chamber, use the plain solvent mixture. In the second, add a few drops of acetic acid to the chamber. You will likely see a significant improvement in the spot shape on the acidified plate.

  • Mobile Phase Preparation: Prepare your bulk mobile phase. A common system is Hexane:Ethyl Acetate (e.g., starting at 80:20 and grading to 50:50). Add 0.5% to 1% glacial acetic acid to the entire mixture.[2]

  • Column Packing: Pack a silica gel column with your prepared mobile phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane or the mobile phase. Alternatively, for less soluble materials, adsorb the compound onto a small amount of silica gel (dry loading).

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator. The acetic acid is volatile and will co-evaporate, but further drying under high vacuum is recommended to remove all traces.

Part 3: Purity Confirmation

Q5: How do I confirm the purity and identity of my final product?

A5: A combination of techniques should be used:

  • ¹H NMR Spectroscopy: This will confirm the structure of the compound and reveal the presence of any proton-bearing impurities. Check for the absence of the starting material's characteristic peaks.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This provides an accurate mass of the compound and is highly sensitive for detecting trace impurities.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of high purity. Impurities will typically broaden the melting range and depress the melting point.

This comprehensive approach ensures that your purified material meets the standards required for subsequent research and development activities.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • Reddit. (2019, November 27). Column Chromatography of Compound with Amine and Carboxylic Acid. Retrieved from [Link]

  • Supporting Information for a scientific publication. (n.d.). Retrieved from [Link]

  • Magritek. (n.d.). Column Chromatography. Retrieved from [Link]

  • MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 3-bromobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (1956). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Case ID: REC-BrBoc-Benzoate Status: Active Guide Analyst: Senior Application Scientist Executive Summary & Molecule Analysis Compound: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid CAS: 1343662-35-0 (or related anal...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-BrBoc-Benzoate Status: Active Guide Analyst: Senior Application Scientist

Executive Summary & Molecule Analysis

Compound: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid CAS: 1343662-35-0 (or related analogs) Chemical Challenge: This molecule presents a "Push-Pull" solubility conflict.

  • The Anchor (Polar): The carboxylic acid moiety (

    
    ) drives solubility in polar protic solvents (Alcohols) and basic aqueous media.
    
  • The Shield (Lipophilic): The tert-butoxycarbonyl (Boc) group and the Bromine atom significantly increase lipophilicity (

    
    ) and reduce water solubility compared to the parent amino acid.
    
  • The Risk: The Boc group is thermally unstable (>80°C) and acid-labile .[1] Standard high-heat recrystallizations or acidic recrystallizations (e.g., using HCl to solubilize) will destroy the molecule.

Recommended Solvent Systems

The following solvent systems are ranked by success rate for Boc-protected amino benzoic acids.

RankSolvent SystemTypeRatio (v/v)Mechanism
1 EtOAc / Heptane Solvent / Anti-solvent1:2 to 1:5Best Balance. Dissolves the lipophilic Boc/Br segments while Heptane forces precipitation. Low boiling point of EtOAc (77°C) protects the Boc group.
2 Ethanol / Water Solvent / Anti-solvent1:1 to 1:3Classic. Good for removing inorganic salts. Requires careful temperature control to prevent hydrolysis.
3 DCM / Hexane Solvent / Anti-solvent1:3Low Temp Option. Excellent if the compound is thermally sensitive. DCM solubilizes very well; Hexane acts as the crasher.
4 Acetonitrile Single SolventN/AHigh Polarity. Good for removing non-polar byproducts, but yield is often lower due to high solubility.
Detailed Experimental Protocol (SOP)

Objective: Purify 10g of crude material using the Ethyl Acetate / Heptane system.

Phase 1: Dissolution (The "Safe Heat" Zone)
  • Place 10g of crude solid in a 250mL round-bottom flask.

  • Add Ethyl Acetate (EtOAc) in small portions (start with 30 mL).

  • Heat gently to 60°C . Do NOT exceed 70°C.

    • Why? Thermal deprotection of Boc can occur, releasing isobutylene gas.

  • Swirl until fully dissolved. If solid remains after 50 mL, it is likely inorganic salts (filter these off) or the compound is saturating (add 5 mL more).

Phase 2: The Anti-Solvent Addition
  • Remove from heat.[2]

  • While the solution is still warm (approx. 45-50°C), slowly add Heptane dropwise.

  • Stop adding when a faint, persistent cloudiness (turbidity) appears.

  • Add 1-2 mL of EtOAc to clear the cloudiness (bringing the system to metastable saturation).

Phase 3: Crystallization [2]
  • Allow the flask to cool to room temperature undisturbed for 2 hours.

    • Critical: Rapid cooling here will cause "Oiling Out" (separation of the product as a sticky gum rather than crystals).

  • Once at room temp, place in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation
  • Filter the white/off-white solid using a Buchner funnel.

  • Wash the cake with cold 1:3 EtOAc/Heptane mixture.

  • Dry under vacuum at 40°C . Do not oven dry >60°C.

Visualization: Workflow & Decision Logic
Diagram 1: Solvent Selection Decision Tree

SolventSelection Start Start: Impurity Profile Analysis CheckPolarity Are impurities highly polar? (Salts, unreacted acid) Start->CheckPolarity CheckThermal Is the sample already degrading? CheckPolarity->CheckThermal No (Non-polar impurities) EtOHWater System: Ethanol / Water (Removes salts, high yield) CheckPolarity->EtOHWater Yes DCMHex System: DCM / Hexane (Cold Processing) CheckThermal->DCMHex Yes (High Sensitivity) EtOAcHep System: EtOAc / Heptane (Best General Purpose) CheckThermal->EtOAcHep No (Standard)

Caption: Decision logic for selecting the optimal solvent system based on impurity polarity and thermal stability.

Diagram 2: Recrystallization Workflow

RecrystWorkflow Input Crude Solid Dissolve Dissolve in EtOAc (Max 60°C) Input->Dissolve Filter Hot Filtration (Remove Salts) Dissolve->Filter Insoluble? CloudPoint Add Heptane to Turbidity Dissolve->CloudPoint Clear? Filter->CloudPoint Cool Slow Cool (Prevent Oiling) CloudPoint->Cool Isolate Filter & Dry (Vac <40°C) Cool->Isolate

Caption: Step-by-step workflow emphasizing the critical temperature limits to protect the Boc group.

Troubleshooting & FAQs

Q1: My product is separating as a sticky oil (Oiling Out) instead of crystals. Why?

  • The Cause: This is extremely common with Boc-protected molecules. It happens when the solution cools too fast, or the solvent system is too polar (forcing the lipophilic Boc group to separate as a liquid phase before it can organize into a lattice).

  • The Fix:

    • Re-heat the mixture until clear.

    • Add a small amount of the good solvent (EtOAc) to slightly undersaturate it.

    • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall.[2]

    • Cool slower: Wrap the flask in a towel to slow heat loss.

Q2: I see gas bubbles evolving during dissolution. Is this normal?

  • The Cause: No. This is Isobutylene gas . You are thermally deprotecting your amine.

  • The Fix: Your temperature is too high, or your solvent is acidic.

    • Stop heating immediately.

    • Ensure your glassware was not acid-washed recently without neutralization.

    • Switch to the DCM/Hexane system which works at room temperature.

Q3: Can I use Acetone?

  • Analysis: Acetone is a good solvent, but it is difficult to find a good anti-solvent. Water causes oiling out with acetone/Boc systems, and Hexanes are miscible but often lead to oiling. EtOAc is superior for crystallization control.

Q4: The melting point is broad (e.g., 175-185°C).

  • The Cause: Impurities or partial deprotection.[]

  • The Fix: Recrystallize again. Note that 3-bromo-4-aminobenzoic acid (the deprotected impurity) has a significantly different melting point. Check TLC (Thin Layer Chromatography) in 50% EtOAc/Hexane. The free amine will be much more polar (lower Rf) than the Boc-protected product.

References
  • BenchChem Technical Support. (2025).[2][4][5] Purification of Crude 3-Bromobenzoic Acid Derivatives.[4][6]Link

    • Context: General solubility profiles for bromin
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection Protocols.[1][][7]Link

    • Context: Establishes the thermal instability of Boc groups >80°C and acid sensitivity.
  • Sigma-Aldrich. (2023).[8] Product Specification: 4-(tert-Butoxycarbonylamino)benzoic Acid.[8][9][10]Link

    • Context: Solubility data for the non-brominated analog, confirming solubility in EtOAc and Alcohols.
  • Organic Chemistry Portal. (2024). Boc-Protected Amino Groups: Stability and Cleavage.Link

    • Context: Mechanistic data on isobutylene evolution and acid c

Sources

Troubleshooting

Stability of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid in acidic conditions

Technical Support Center: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic Acid Introduction: The "Push-Pull" Stability Paradox You are working with 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid .[1][2] To handle this...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic Acid

Introduction: The "Push-Pull" Stability Paradox

You are working with 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid .[1][2] To handle this molecule successfully, you must understand the electronic tension within its structure.

This is not a standard Boc-protected amino acid.[1][3][4] It is a Boc-aniline derivative decorated with electron-withdrawing groups (EWGs).[1]

  • The Boc Group: Acid-labile by design.[1][5]

  • The Bromine (C3) & Carboxyl (C1): These are electron-withdrawing.[1] They pull electron density away from the nitrogen.[1]

The Application Scientist's Insight: Contrary to intuition, this molecule is more stable to acid than a standard Boc-amino acid (like Boc-Ala-OH).[1] The electron-withdrawing bromine reduces the basicity of the carbamate oxygen, making the initial protonation step (required for deprotection) kinetically slower. However, "slower" does not mean "immune."[1] The carboxylic acid moiety creates solubility challenges that often tempt researchers into using stronger acids for dissolution, leading to accidental deprotection.

Module 1: The Stability Matrix (FAQ)

Q1: Can I subject this molecule to an acidic workup? A: Yes, but with strict pH and temperature controls. Unlike aliphatic Boc-amines, this aromatic variant can survive brief exposure to pH 3–4, but prolonged exposure or lower pH will trigger cleavage.[1]

Acid / ConditionStability RatingTechnical Context
TFA (Neat or >50%) Unstable Immediate deprotection. Used for intentional cleavage.[1]
HCl (4M in Dioxane) Unstable Rapid deprotection.[1]
Acetic Acid (Glacial) Moderate Stable at RT for hours; degradation occurs upon heating (>40°C).[1]
1M HCl (Aqueous) Conditional Stable only if cold (0°C) and rapid (<5 min) extraction.[1] Unstable at RT.[1]
10% Citric Acid Stable Recommended for acidifying aqueous layers during workup.[1]
Silica Gel Stable Safe for flash chromatography (silica is weakly acidic, pH ~5-6).[1]

Q2: Why did my Boc group fall off during esterification? A: If you used acid catalysis (e.g., H2SO4/MeOH), you likely cleaved the Boc. The bromine atom slows down the cleavage, but refluxing in methanol with strong acid is the exact condition for deprotection. Solution: Use base-mediated alkylation (e.g., MeI/K2CO3) or coupling reagents (EDC/DMAP) to form the ester instead.[1]

Module 2: Troubleshooting "Phantom" Deprotection

Scenario: You observe a mass loss of M-100 (or M-56 depending on fragmentation) in LCMS, or the disappearance of the Boc signal (1.45 ppm) in NMR.

Diagnostic Workflow:

Troubleshooting Start Issue: Boc Group Loss CheckSolvent Check NMR Solvent Start->CheckSolvent CDCl3_Acid Is CDCl3 old/acidic? CheckSolvent->CDCl3_Acid Reaction_Cond Check Reaction pH CDCl3_Acid->Reaction_Cond No Soln_Chloroform Solution: Filter CDCl3 through basic alumina or use DMSO-d6 CDCl3_Acid->Soln_Chloroform Yes (HCl forms in old CDCl3) Temp_Check Was Heat Applied? Reaction_Cond->Temp_Check Soln_Heat Solution: Thermal cleavage possible. Keep T < 35°C in acidic media. Temp_Check->Soln_Heat Yes (>40°C) Soln_Lewis Solution: Lewis Acids (AlCl3, ZnBr2) can cleave Boc. Quench effectively. Temp_Check->Soln_Lewis No

Caption: Diagnostic flow for identifying the root cause of unintended Boc cleavage.

Module 3: Controlled Protocols

Protocol A: The "Safe" Workup (Preserving the Boc)

Use this when isolating the free acid after a reaction.

  • Cool Down: Chill the reaction mixture to 0°C.

  • Dilution: Dilute with EtOAc (Ethyl Acetate). Do not use DCM if possible (emulsions are common with benzoic acids).[1]

  • Acidification: Slowly add 10% aqueous Citric Acid or 0.5M HCl dropwise with vigorous stirring.

    • Critical Check: Stop adding acid as soon as the pH reaches 4.0 (use pH paper).[1] Do not go to pH 1.[1]

  • Extraction: Immediately separate the organic layer.[1]

  • Wash: Wash the organic layer with Brine (sat.[1] NaCl) to remove residual acid traces.[1]

  • Dry & Concentrate: Dry over Na2SO4 (neutral) and evaporate at <40°C.

Protocol B: Intentional Deprotection (Removing the Boc)

Due to the electron-withdrawing Bromine, this molecule requires slightly more vigorous conditions than standard Boc-amines.

  • Dissolution: Dissolve 1 mmol of substrate in 2 mL DCM.

  • Acid Addition: Add 2 mL TFA (Trifluoroacetic acid) .

    • Note: A 1:1 ratio is required.[1] Using dilute TFA (e.g., 5-10%) may result in incomplete conversion due to the deactivated aniline.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by HPLC/TLC.[1] The free aniline is more polar.[1]

  • Workup: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.[1]

    • Result: The product will be the TFA salt of the aniline.

Module 4: Mechanistic Insight

Why does the Bromine matter? Understanding the mechanism helps you predict stability in borderline cases.[1]

Mechanism Start Boc-Protected Molecule Protonation Protonation of Carbonyl Oxygen Start->Protonation Rate Limiting Step Cleavage Cleavage to t-Butyl Cation Protonation->Cleavage Products Free Aniline + CO2 + Isobutylene Cleavage->Products Bromine Br (EWG) Effect: Reduces e- density on N Harder to Protonate Bromine->Protonation Slows Down

Caption: The electron-withdrawing Bromine atom destabilizes the protonated intermediate, slowing the reaction kinetics compared to standard amines.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] (Standard reference for Boc stability windows).

  • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient, and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane (4 M)." Journal of Peptide Research, 2001 , 58, 338–341.[1]

  • Sigma-Aldrich (Merck). "Boc-Amino Acid Handling Guide."[1] Technical Bulletin.

  • PubChem. "Compound Summary: 3-Bromo-4-aminobenzoic acid."[1] (For pKa and structural data).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the 1H NMR Spectrum of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid, a key intermediate in pharmaceutical and materials science. We...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid, a key intermediate in pharmaceutical and materials science. We will dissect the theoretical underpinnings of its spectral features, offer a comparative analysis with structurally similar compounds, and provide robust, field-tested protocols for data acquisition and interpretation. This document is intended for researchers and drug development professionals who rely on NMR spectroscopy for unequivocal structural verification and purity assessment.

Foundational Principles: Predicting the ¹H NMR Spectrum

The structure of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid presents several distinct proton environments, each with a characteristic chemical shift, multiplicity, and integration value. Understanding these features is paramount before approaching an experimental spectrum. The numbering convention used for this analysis is shown in the diagram below.

Caption: Molecular structure and numbering of key atoms.

The Aromatic Region (δ 7.5 - 8.5 ppm)

The benzene ring contains three protons: H-2, H-5, and H-6. Their chemical shifts are influenced by the electronic nature of the substituents.

  • -COOH (Carboxylic Acid): An electron-withdrawing group that deshields ortho (H-2, H-6) and para protons.

  • -Br (Bromo): An electron-withdrawing group with significant magnetic anisotropy, which also deshields adjacent protons.

  • -NHBoc (N-tert-butoxycarbonylamino): An electron-donating group that shields ortho (H-5) and para protons.

Based on these effects, we can predict the relative chemical shifts:

  • H-2: This proton is ortho to the strongly withdrawing carboxylic acid group, making it the most downfield aromatic signal. It will appear as a doublet, split by H-6 (a small meta coupling, J ≈ 2-3 Hz).

  • H-6: This proton is ortho to the bromine and meta to the carboxylic acid. It will be deshielded and appear as a doublet of doublets, split by H-5 (ortho coupling, J ≈ 8-9 Hz) and H-2 (meta coupling, J ≈ 2-3 Hz).

  • H-5: This proton is ortho to the electron-donating -NHBoc group, making it the most upfield of the aromatic signals. It will appear as a doublet, split by H-6 (ortho coupling, J ≈ 8-9 Hz).

The Protecting Group and Exchangeable Protons
  • tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl (Boc) group are chemically equivalent and show no coupling to other protons. They will produce a prominent, sharp singlet at approximately δ 1.5 ppm.[1] This signal is a hallmark of the Boc protecting group.[2][3]

  • Amide Proton (-NH-): This proton's chemical shift is variable (typically δ 8-10 ppm in DMSO-d₆) and often appears as a broad singlet. Due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange, it rarely shows coupling.

  • Carboxylic Acid Proton (-COOH): This is a highly deshielded proton, appearing as a very broad singlet far downfield (δ 12-13 ppm in DMSO-d₆). Its broadness is due to rapid chemical exchange and hydrogen bonding.[4][5] This peak may not always integrate to a full proton.

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Integration Key Influences
-COOH~13.0 (in DMSO-d₆)Broad Singlet (br s)1HHydrogen bonding, chemical exchange
-NH-~9.5 (in DMSO-d₆)Broad Singlet (br s)1HElectron-withdrawing C=O, exchange
H-2~8.2Doublet (d)1HOrtho to -COOH
H-6~7.9Doublet of Doublets (dd)1HOrtho to -Br, Meta to -COOH
H-5~7.7Doublet (d)1HOrtho to -NHBoc
-C(CH₃)₃~1.5Singlet (s)9HSignature of Boc protecting group

Table 1: Predicted ¹H NMR spectral parameters for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

Comparative Spectral Analysis

To fully appreciate the spectral features, a comparison with related molecules is instructive. The removal or change of a single functional group can dramatically alter the resulting spectrum.

Compound Aromatic Proton Environment Key Spectral Differences Reference Data (Solvent)
Target Molecule 3 distinct signals (d, dd, d)Complex pattern due to asymmetric substitution.N/A (Predicted)
4-((tert-Butoxycarbonyl)amino)benzoic acid 2 signals (AA'BB' system)Symmetrical pattern of two doublets. Removal of Br simplifies the spectrum and shifts aromatic protons upfield.δ 8.04 (d), 7.46 (d) (CDCl₃)[1]
3-Bromo-4-aminobenzoic acid 3 distinct signalsAbsence of the large singlet at ~1.5 ppm. The -NH₂ group is more electron-donating than -NHBoc, causing upfield shifts in ortho/para protons.N/A (Commercially available[6])
4-Aminobenzoic acid 2 signals (AA'BB' system)Symmetrical pattern of two doublets. Absence of both the Boc singlet and the deshielding effect of Br.δ 7.65 (d), 6.57 (d) (DMSO-d₆)[7]
3-Aminobenzoic acid 4 distinct signalsAsymmetric pattern leading to four separate signals in the aromatic region.δ 7.15 (t), 7.04-7.09 (m), 6.73-6.75 (m) (DMSO-d₆)[8]

Table 2: Comparison of ¹H NMR features for the target molecule and structurally related compounds.

This comparative approach is a powerful tool. For instance, if a spectrum of the target compound showed a simple two-doublet pattern in the aromatic region, it would strongly suggest the absence of the bromine atom, indicating a failed bromination or a starting material impurity.

Experimental Design and Workflow

Acquiring a high-quality, reproducible spectrum requires a standardized protocol. The choice of solvent is the most critical experimental parameter.

Solvent Selection:

  • CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. However, carboxylic acids and compounds with N-H bonds may have poor solubility. Exchangeable protons (-COOH, -NH) often yield very broad or unobservable signals.

  • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent, excellent for dissolving carboxylic acids and amides. It slows down the exchange rate of -COOH and -NH protons, resulting in sharper, more easily identifiable peaks.[8][9] For this molecule, DMSO-d₆ is the recommended solvent to ensure all protons are observed.

Protocol: Sample Preparation and Data Acquisition
  • Sample Weighing: Accurately weigh 5-10 mg of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

  • Solubilization: Transfer the solid to a clean, dry vial. Add approximately 0.7 mL of DMSO-d₆.

  • Dissolution: Gently vortex or sonicate the vial until the sample is fully dissolved.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Referencing: Add a small drop of a solution containing a reference standard, typically tetramethylsilane (TMS), though the residual solvent peak of DMSO-d₆ at δ 2.50 ppm is often used.

  • Data Acquisition: Place the tube in the NMR spectrometer. Acquire the spectrum using standard parameters (e.g., 400-600 MHz, 16-32 scans, 25°C).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to 0.00 ppm or the residual DMSO peak to 2.50 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh 5-10 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire Spectrum (16-32 Scans) transfer->acquire process Fourier Transform & Phasing acquire->process calibrate Calibrate to Reference process->calibrate integrate Integrate Peaks calibrate->integrate

Caption: Standard experimental workflow for ¹H NMR analysis.

A Systematic Approach to Spectral Interpretation

A logical, step-by-step process ensures accurate and efficient analysis of the final spectrum.

cluster_steps Interpretation Logic start Begin Analysis step1 Identify Solvent & TMS Reference start->step1 end Structure Verified step2 Locate Boc Singlet (~1.5 ppm, 9H) step1->step2 Confirms Boc group step3 Find Broad Exchangeable Protons (>8 ppm) step2->step3 Confirms -NH & -COOH step4 Analyze Aromatic Region (Multiplicity & J-coupling) step3->step4 step5 Assign Aromatic Signals (H-2, H-5, H-6) step4->step5 Defines substitution step6 Verify All Integrations step5->step6 Confirms proton count step6->end

Caption: Logical workflow for interpreting the ¹H NMR spectrum.

This systematic workflow serves as a self-validating process. For example, if the integration of the signal at ~1.5 ppm corresponds to only 6 protons instead of 9, it would immediately flag a potential issue with the sample's purity or structural integrity, prompting further investigation.

Conclusion

The ¹H NMR spectrum of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid provides a wealth of structural information. Each distinct feature, from the signature 9H singlet of the Boc group to the complex splitting pattern in the aromatic region, serves as a fingerprint for the molecule. By combining theoretical prediction with a robust experimental protocol and a systematic interpretation workflow, researchers can confidently verify the structure and purity of this important chemical intermediate. This guide provides the foundational knowledge and comparative data necessary to perform such an analysis with expertise and scientific rigor.

References

  • MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. [Link]

  • Royal Society of Chemistry. (2013). Supporting information. [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information. [Link]

  • PubChem. 4-Aminobenzoic Acid. National Center for Biotechnology Information. [Link]

  • DSpace@MIT. (2006). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • PMC. (2015). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Center for Biotechnology Information. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. [Link]

  • ResearchGate. (2018). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]

  • Oregon State University. (2015). 1H NMR Spectra and Peak Assignment. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and application, the responsibility for safe ha...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery and application, the responsibility for safe handling extends throughout the chemical's lifecycle, culminating in its proper disposal. This guide provides an in-depth, procedural framework for the safe disposal of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid, grounding every step in the principles of laboratory safety and regulatory compliance.

The core principle guiding the disposal of any research chemical, particularly one without exhaustive toxicological data, is to err on the side of caution. We must treat such compounds as hazardous until proven otherwise. This document outlines the critical thinking and operational steps required to manage this specific chemical waste stream, ensuring the safety of personnel and the protection of our environment.

Part 1: Hazard Identification and Risk Assessment

Understanding the potential hazards of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid is the first step in creating a safe disposal plan. While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound (CAS No. 1343662-35-0) is not widely available, we can infer its likely hazard profile by examining structurally similar molecules and aggregated GHS data.[1][2] This process of using "acceptable knowledge" is a valid and necessary part of the hazardous waste determination process mandated by the Resource Conservation and Recovery Act (RCRA).[3]

Based on analogs like 3-aminobenzoic acid, 4-bromobenzoic acid, and other N-Boc protected aminobenzoic acids, we can anticipate the following hazards:

  • Skin Irritation: Halogenated aromatic compounds and benzoic acid derivatives are often irritating to the skin.[4][5]

  • Serious Eye Irritation: As a fine powder, the compound poses a significant risk of causing serious eye irritation upon contact.[4][5]

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the respiratory system.[4][6]

  • Potential Acute Toxicity: Some analogs are classified as harmful if swallowed, in contact with skin, or if inhaled.[1]

Given these potential risks, all handling and disposal operations must be conducted with appropriate personal protective equipment and engineering controls.

Hazard Summary Table
Hazard ClassificationAnticipated RiskGHS Hazard Statement (Inferred)Source/Rationale
Acute Toxicity, OralHarmful if swallowedH302Based on aggregated data for similar structures.[1]
Skin Corrosion/IrritationCauses skin irritationH315Common characteristic of benzoic acid derivatives.[4][5]
Serious Eye Damage/IrritationCauses serious eye irritationH319Common characteristic of fine chemical powders.[4][5]
Specific Target Organ ToxicityMay cause respiratory irritationH335Precaution for inhaled dusts.[4][6]

Part 2: The RCRA Waste Determination Workflow

The U.S. Environmental Protection Agency (EPA) requires that every generator of waste perform a "hazardous waste determination."[7][8] This is a systematic process to decide if the waste must be managed under the stringent RCRA regulations. The following diagram and steps outline this critical decision-making process for 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid.

WasteDeterminationWorkflow Figure 1. RCRA Hazardous Waste Determination Workflow start Waste Generated: 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid (Pure, contaminated, or in solution) is_solid_waste Is the material a 'solid waste' under RCRA? (i.e., a discarded material) start->is_solid_waste is_excluded Is the waste specifically excluded from RCRA regulations? is_solid_waste->is_excluded Yes manage_non_haz Manage as Non-Hazardous Solid Waste per local regulations is_solid_waste->manage_non_haz No is_listed Is the waste a 'Listed' Hazardous Waste? (F, K, P, or U lists) is_excluded->is_listed No is_excluded->manage_non_haz Yes has_characteristic Does the waste exhibit a hazardous characteristic? (Ignitable, Corrosive, Reactive, Toxic) is_listed->has_characteristic No manage_haz Manage as RCRA Hazardous Waste is_listed->manage_haz Yes has_characteristic->manage_non_haz No (Conservative approach: still treat as hazardous) has_characteristic->manage_haz Yes

Caption: RCRA decision workflow for laboratory chemical waste.

Applying the Workflow:
  • Is it a Solid Waste? Yes. Any amount of 3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid that is intended for discard is considered a "solid waste" under RCRA, regardless of its physical state (solid, or dissolved in a solvent).[3][9]

  • Is it Excluded? No. There are no specific exclusions for this type of chemical compound.[3][8]

  • Is it a Listed Waste? Unlikely. As a research chemical, it is not expected to be found on the F-list (non-specific source wastes), K-list (specific industrial source wastes), or the U- and P-lists (discarded commercial chemical products).[8][9] The P- and U-lists apply to unused commercial products, which is not typically the case for laboratory-synthesized materials being discarded.

  • Does it Exhibit a Characteristic? This is the most critical step for a research chemical.

    • Ignitability: Unlikely for this solid compound.

    • Corrosivity: As a benzoic acid derivative, it is acidic. A pH test of a solution would be needed. A pH ≤ 2 would classify it as corrosive.[9]

    • Reactivity: It is not expected to be reactive (e.g., explosive, water-reactive).

    • Toxicity: Without specific data from a Toxicity Characteristic Leaching Procedure (TCLP), we cannot definitively say. However, the presence of a halogen (bromine) on an aromatic ring can sometimes lead to toxicity concerns.

Part 3: Step-by-Step Disposal Protocol

This protocol ensures compliance with EPA and Occupational Safety and Health Administration (OSHA) standards.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Always handle the solid chemical and its waste inside a certified chemical fume hood to prevent inhalation of dust.

  • Hand Protection: Wear nitrile gloves. Change them immediately if contamination occurs.

  • Eye Protection: Use chemical safety goggles that provide a complete seal around the eyes.

  • Body Protection: Wear a standard laboratory coat.

Step 2: Waste Container Selection and Segregation
  • Compatibility: Use a container that is compatible with the waste. For the solid powder, a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is appropriate.[10] If disposing of a solution, ensure the container is compatible with the solvent as well. Do not use metal containers for acidic waste.[10][11][12]

  • Segregation: This waste stream must be kept separate. Do NOT mix it with other waste types, such as halogenated solvents, non-halogenated solvents, or aqueous waste, unless specifically instructed to do so by your institution's Environmental Health & Safety (EH&S) department.[10][11] Incompatible materials can react violently or complicate the final disposal process.[10]

Step 3: Waste Container Labeling

Proper labeling is a strict regulatory requirement and is critical for safety.[13][14] As soon as the first drop or crystal of waste enters the container, it must be labeled.[15]

  • Label Contents: Your facility's hazardous waste label should be used. At a minimum, it must include:

    • The words "HAZARDOUS WASTE" .[11][16][17]

    • Full Chemical Name: "3-Bromo-4-((tert-butoxycarbonyl)amino)benzoic acid". Do not use abbreviations or chemical formulas.[17]

    • All Constituents: If it is a solution, list all components, including solvents and water, with their approximate percentages. The total must equal 100%.[16]

    • Hazard Identification: Check the appropriate hazard boxes (e.g., "Corrosive," "Toxic").

    • Generator Information: Your name, lab number, and contact information.[17]

Step 4: Accumulation and Storage
  • Location: The waste container must be stored in a designated "Satellite Accumulation Area" (SAA), which is at or near the point of generation and under the control of the laboratory personnel.[10][18]

  • Container Status: The waste container must be kept closed at all times except when adding waste.[10][11]

  • Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to prevent the spread of material in case of a spill or leak.[15]

  • Time and Volume Limits: An SAA can accumulate up to 55 gallons of hazardous waste. Once a container is full, it must be dated and moved to your facility's central accumulation area within three days.[10] However, it is best practice to request a pickup from your EH&S department as soon as a container is full.

Step 5: Arranging for Final Disposal
  • Contact EH&S: Never dispose of this chemical down the drain or in the regular trash.[19] Contact your institution's Environmental Health & Safety (EH&S) or equivalent department to schedule a waste pickup.[11]

  • Manifest: The waste will be picked up by a licensed hazardous waste transporter and taken to a permitted Treatment, Storage, and Disposal Facility (TSDF). A hazardous waste manifest will track the waste from "cradle-to-grave," ensuring it is managed properly.

By adhering to this structured, regulation-grounded protocol, you fulfill your professional responsibility to ensure that the lifecycle of your research chemicals concludes safely and with minimal environmental impact.

References

  • Arcwood Environmental. (n.d.). 4 Questions to Make a Hazardous Waste Determination. Retrieved February 15, 2026, from [Link]

  • ERG Environmental Services. (n.d.). Understanding Hazardous Waste: Identification and Management. Retrieved February 15, 2026, from [Link]

  • Indiana Department of Environmental Management. (2014, March 7). Understanding the Hazardous Waste Determination Process. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Introduction to Hazardous Waste Identification. Retrieved February 15, 2026, from [Link]

  • EnviroServe. (n.d.). 4-Step Guide to Identifying Hazardous Waste. Retrieved February 15, 2026, from [Link]

  • Eastern Washington University. (2023, February 14). Laboratory Container Labeling Introduction General Labeling Requirements. Retrieved February 15, 2026, from [Link]

  • Michigan State University Environmental Health & Safety. (n.d.). Chemical waste containers labeled and properly stored. Retrieved February 15, 2026, from [Link]

  • Syracuse University Environmental Health & Safety Services. (n.d.). Section 2: Waste Containers, Storage and Labelling. Retrieved February 15, 2026, from [Link]

  • UC Davis Safety Services. (2020, April 17). Hazardous Waste Storage & Labeling. Retrieved February 15, 2026, from [Link]

  • Hazardous Waste Experts. (2021, December 21). A Brief Guide To Hazardous Waste Container Labeling Requirements. Retrieved February 15, 2026, from [Link]

  • Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab. Retrieved February 15, 2026, from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved February 15, 2026, from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved February 15, 2026, from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved February 15, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 3-(((Tert-butoxy)carbonyl)amino)benzoic acid. Retrieved February 15, 2026, from [Link]

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